molecular formula C9H11BrN2O2 B12967177 3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid

3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid

Cat. No.: B12967177
M. Wt: 259.10 g/mol
InChI Key: GWJDQAWJSPKMIJ-UHFFFAOYSA-N
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Description

3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid: is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.10 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a pyridine ring, along with a propanoic acid moiety. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-4-methylpyridine and a suitable amino acid derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Coupling Reaction: The amino acid derivative is coupled with 5-bromo-4-methylpyridine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial-scale production would follow similar synthetic routes with optimization for larger quantities. This may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: It finds applications in material science for the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyridine ring play crucial roles in binding to these targets, modulating their activity. The bromine atom may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid: This compound is unique due to the presence of both an amino group and a bromine atom on the pyridine ring.

    5-Bromo-3-pyridinecarboxylic acid: Lacks the amino group, making it less versatile in certain reactions.

    3-Amino-5-bromo-2-chloropyridine: Contains a chlorine atom instead of a methyl group, altering its chemical properties and reactivity.

Uniqueness: The combination of an amino group, a bromine atom, and a methyl group on the pyridine ring, along with the propanoic acid moiety, makes this compound a versatile and valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

3-amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H11BrN2O2/c1-5-2-8(12-4-6(5)10)7(11)3-9(13)14/h2,4,7H,3,11H2,1H3,(H,13,14)

InChI Key

GWJDQAWJSPKMIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C(CC(=O)O)N

Origin of Product

United States

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